molecular formula C12H21NO4 B6225759 tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate CAS No. 2770360-02-4

tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B6225759
CAS No.: 2770360-02-4
M. Wt: 243.3
InChI Key:
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Description

tert-Butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate: is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

The synthesis of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 4-hydroxy-1,4-oxazepane-4-carboxylate with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the oxoethylating agent. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

tert-Butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxoethyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The oxoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

tert-Butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a piperazine ring instead of an oxazepane ring, which can influence its chemical reactivity and biological activity.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

The unique structure of this compound, with its oxazepane ring and tert-butyl group, provides distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

2770360-02-4

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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